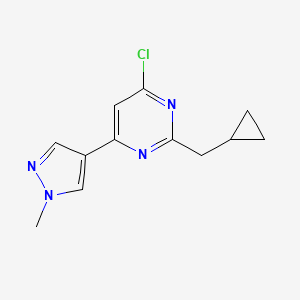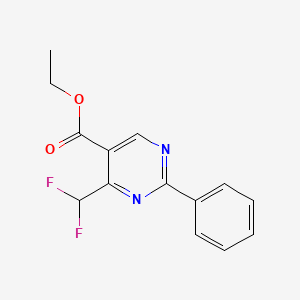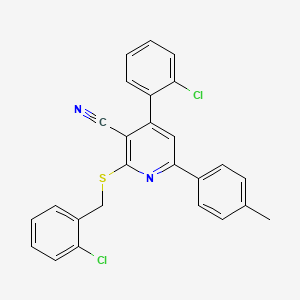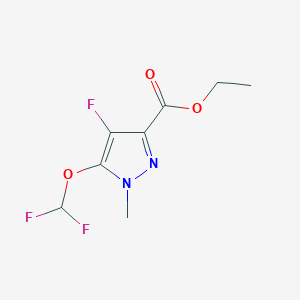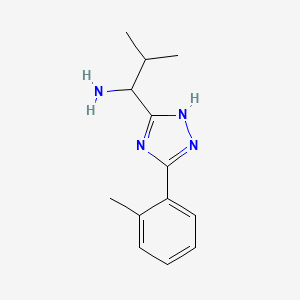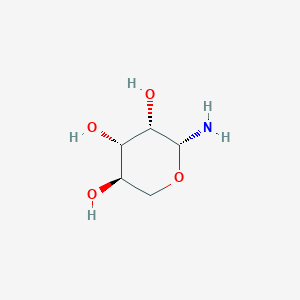
(2R,3S,4S,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,3S,4S,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol” is a complex compound with the following chemical structure:
(2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
This compound belongs to the glycoside class and has the ChEBI ID CHEBI:181822 . It consists of a pyran ring with multiple hydroxyl groups and amines.
Méthodes De Préparation
Synthetic Routes: The synthetic routes for this compound involve complex organic chemistry. Researchers typically use multi-step processes to assemble the pyran ring and introduce the necessary functional groups. Specific synthetic pathways may vary, but they often include protecting group strategies, glycosylation reactions, and stereochemistry control.
Industrial Production: While industrial-scale synthesis details are proprietary, the compound may be produced through enzymatic or chemical methods. These processes aim for high yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Reactions: “(2R,3S,4S,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol” can undergo various reactions, including:
Oxidation: Oxidative processes may modify the hydroxyl groups.
Reduction: Reduction reactions can alter the amines or other functional groups.
Substitution: Substitution reactions may occur at specific positions on the pyran ring.
Protecting Groups: To selectively protect hydroxyl groups during glycosylation.
Catalysts: Enzymes or metal catalysts for specific transformations.
Solvents: Organic solvents suitable for the reaction conditions.
Major Products: The major products depend on the specific reaction and regioselectivity. These could include modified pyran derivatives, glycosides, or intermediates for further synthesis.
Applications De Recherche Scientifique
Chemistry:
Carbohydrate Chemistry: Studying glycosides and their reactivity.
Natural Product Synthesis: As a challenging target for synthetic chemists.
Antiviral Properties: Investigating potential antiviral effects due to its unique structure.
Metabolism: Understanding its role in cellular processes.
Pharmaceuticals: Potential drug candidates.
Functional Materials: Applications in materials science.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate these details.
Comparaison Avec Des Composés Similaires
While “(2R,3S,4S,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol” is unique, similar compounds include other glycosides, pyran derivatives, and natural products.
Propriétés
Formule moléculaire |
C5H11NO4 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2-aminooxane-3,4,5-triol |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3+,4+,5-/m1/s1 |
Clé InChI |
RQBSUMJKSOSGJJ-MGCNEYSASA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@@H]([C@@H](O1)N)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


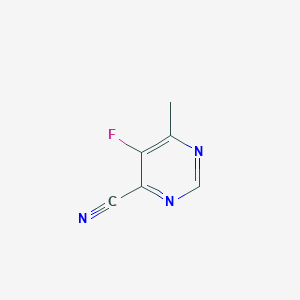
![4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)
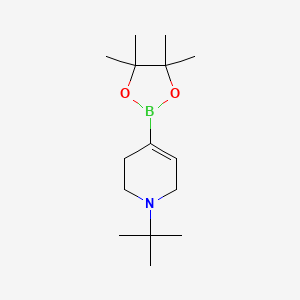
![4-(Difluoromethyl)-2-fluorobenzo[d]oxazole](/img/structure/B11775590.png)

